5-Hydroxyquinoline-4-carboxylic acid
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Overview
Description
5-Hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by a quinoline ring system with a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad bioactivity of quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . Another method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using green chemistry principles. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes such as microwave-assisted synthesis . These methods not only improve the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-4,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form 5-hydroxyquinoline-4-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline-4,5-dicarboxylic acid, 5-hydroxyquinoline-4-methanol, and various substituted quinoline derivatives .
Scientific Research Applications
5-Hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 8-hydroxyquinoline, quinoline-4-carboxylic acid, and 5,7-dibromo-8-hydroxyquinoline .
Uniqueness
5-Hydroxyquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
5-hydroxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIZUUJJBWXSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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